2-Methyl-5-nitrothiophene
Overview
Description
2-Methyl-5-nitrothiophene is a chemical compound with the molecular formula C5H5NO2S . It has a molecular weight of 143.17 g/mol . The IUPAC name for this compound is 2-methyl-5-nitrothiophene .
Molecular Structure Analysis
The InChI code for 2-Methyl-5-nitrothiophene is1S/C5H5NO2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3
. The canonical SMILES structure is CC1=CC=C(S1)N+[O-]
. Physical And Chemical Properties Analysis
2-Methyl-5-nitrothiophene has a molecular weight of 143.17 g/mol . It has a topological polar surface area of 74.1 Ų and a complexity of 123 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Chromophore Synthesis
2-Methyl-5-nitrothiophene is used in the synthesis of chromophores, which exhibit significant solvatochromism, an effect where the color of a solution changes with the solvent's polarity. This application is essential in developing materials for optical and electronic devices (Wu et al., 1999).
Radiosensitizers and Cytotoxins
Compounds derived from 2-Methyl-5-nitrothiophene have been evaluated for their potential as radiosensitizers, enhancing the effect of radiation therapy in hypoxic mammalian cells. These compounds have also been studied for their selective bioreductive cytotoxicity, making them potentially useful in cancer treatments (Threadgill et al., 1991).
Quantum Mechanical Calculations and Molecular Structure
The compound 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, closely related to 2-Methyl-5-nitrothiophene, has been synthesized and characterized using IR, UV-Vis, and X-ray diffraction. Quantum mechanical calculations have provided insights into its electronic structure, useful in materials science and molecular engineering (Özdemir Tarı et al., 2015).
Kinetics of Nucleophilic Aromatic Substitution
2-Methyl-5-nitrothiophene has been studied in the context of nucleophilic aromatic substitution reactions, particularly in ionic liquids. These studies are crucial for understanding the reactivity of such compounds and have implications in synthetic chemistry (D’Anna et al., 2006).
Bioreductively Targeted Prodrugs
5-Nitrothiophene derivatives of combretastatin A-4, related to 2-Methyl-5-nitrothiophene, have been synthesized for use in bioreductively targeted cytotoxic anticancer therapies. These compounds show promise in releasing cytotoxic agents in hypoxic conditions, common in solid tumors (Thomson et al., 2006).
Antiprotozoan Activity
Some derivatives of 2-Methyl-5-nitrothiophene have been explored for their antiprotozoan activity, indicating potential in the development of new treatments for protozoan infections (Vanelle et al., 1994).
Future Directions
While specific future directions for 2-Methyl-5-nitrothiophene are not available, thiophene-based analogs have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
properties
IUPAC Name |
2-methyl-5-nitrothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCPVWDLDWXIFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553086 | |
Record name | 2-Methyl-5-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitrothiophene | |
CAS RN |
42297-94-9 | |
Record name | 2-Methyl-5-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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